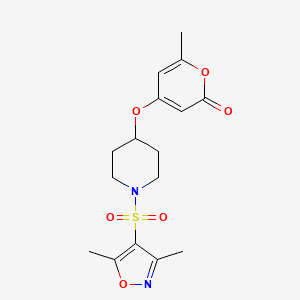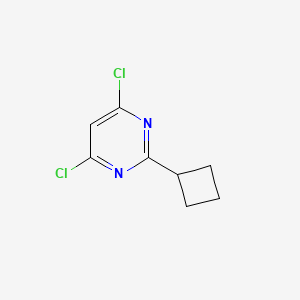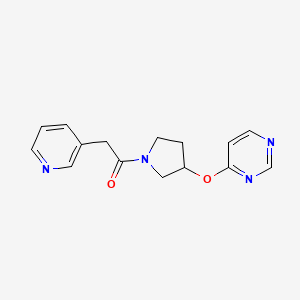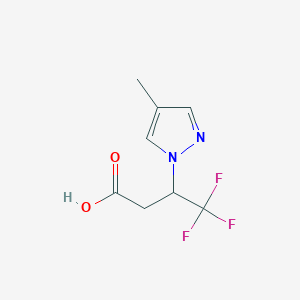![molecular formula C22H28ClN5O2 B2501708 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-52-2](/img/structure/B2501708.png)
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H28ClN5O2 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomerism and Molecular Interactions in Nucleic Acid Bases
Tautomerism in nucleic acid bases, including purines and pyrimidines, plays a critical role in genetic coding and molecular interactions. Changes in the tautomeric states of these bases can significantly impact their pairing properties, potentially leading to mutations. Research on the tautomeric equilibria and molecular interactions of related compounds can provide insights into the stability and behavior of such complex molecules in different environments (Person et al., 1989).
Bioactive Fused Heterocycles as Purine-Utilizing Enzyme Inhibitors
Fused heterocycles that mimic the structure of purines are of considerable interest due to their potential as inhibitors of purine-utilizing enzymes, which play roles in various diseases. Such compounds can serve as leads for the development of new therapeutic agents targeting diseases related to purine metabolism (Chauhan & Kumar, 2015).
Synthetic Biology and Unnatural Base Pairs
Advancements in synthetic biology have led to the development of unnatural base pairs, expanding the genetic alphabet beyond the natural bases. This research area holds potential for creating novel biomolecules with unique properties, which could include compounds similar to the one . The development and applications of these new base pairs in synthetic biology underscore the versatility and potential of engineered nucleic acids (Saito-Tarashima & Minakawa, 2018).
Chemical Analysis and Bioactivity of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a broad range of biological activities, including anti-inflammatory and antitumor effects. Studies focusing on the synthesis, characterization, and bioactivity of tetrahydropyrimidine derivatives can provide valuable information for designing compounds with potential therapeutic applications (Gondkar et al., 2013).
特性
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-5-6-7-11-26-20(29)18-19(25(4)22(26)30)24-21-27(12-14(2)13-28(18)21)17-10-8-9-16(23)15(17)3/h8-10,14H,5-7,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMMYXPBXBPKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B2501636.png)
![3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2501637.png)
![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)




![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
